1,2,3,4-Tetrahydro-1,6-naftiridin-5-OL

Descripción general

Descripción

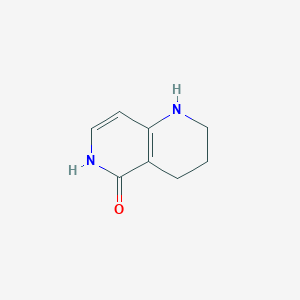

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2O. This compound is part of the naphthyridine family, which is known for its diverse biological and chemical properties. The structure of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL consists of a fused ring system that includes two nitrogen atoms, making it a versatile scaffold in medicinal chemistry and synthetic applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 178.20 g/mol. Its tetrahydro moiety and hydroxyl group at the 5-position enhance its solubility and interaction potential with biological targets. The structural configuration contributes to its reactivity and biological properties, making it a candidate for various applications in pharmaceutical research.

Biological Activities

-

Antimicrobial Activity

- Research indicates that naphthyridine derivatives, including 1,2,3,4-tetrahydro-1,6-naphthyridin-5-OL, exhibit significant antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth and may serve as potential leads for developing new antibiotics.

-

Antitumor Properties

- The compound has shown promise as an antitumor agent. Studies suggest that modifications at various positions of the naphthyridine core can enhance its efficacy against different cancer cell lines. For instance, derivatives have been synthesized that demonstrate activity against melanoma and other neoplasms .

- Cardiovascular Applications

-

Antiparasitic Activity

- In the context of visceral leishmaniasis (VL), research has indicated that compounds related to 1,2,3,4-tetrahydro-1,6-naphthyridin-5-OL may possess activity against the parasites responsible for this disease. Early studies have shown that certain derivatives can reduce parasite burden in animal models .

Synthetic Routes

Several synthetic strategies have been developed for the preparation of 1,2,3,4-tetrahydro-1,6-naphthyridin-5-OL:

Case Study 1: Antitumor Activity

A study evaluated various substituted naphthyridine derivatives for their antitumor activity against melanoma cell lines. The results indicated that specific substitutions at the C3-C4 positions significantly enhanced cytotoxicity compared to non-substituted analogs.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that 1,2,3,4-tetrahydro-1,6-naphthyridin-5-OL exhibited potent activity against Gram-positive bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis.

Mecanismo De Acción

Target of Action

The primary target of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is the nuclear DNA-binding protein poly(ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is activated by nicks in DNA during inflammation, ischemia, neurodegeneration, and cancer therapy .

Biochemical Pathways

When PARP-1 is over-activated, it can cause extensive polymerization of ADP-ribose, leading to the depletion of NAD+ and subsequently a decrease in the level of intracellular ATP . This can culminate in cell dysfunction and cell death through a necrotic pathway .

Result of Action

The result of the action of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is the inhibition of PARP-1, which can prevent the depletion of NAD+ and the decrease in the level of intracellular ATP . This can potentially prevent cell dysfunction and cell death .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can enhance the catalytic activity of certain pyridines . This suggests that 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL may interact with enzymes, proteins, and other biomolecules in a way that influences their function .

Cellular Effects

Preliminary studies suggest that the compound may have anticancer properties . This indicates that 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its potential anticancer properties , it is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-aminopyridine and diethyl methylenemalonate followed by thermal cyclization can yield the desired naphthyridine structure . Another method involves the condensation of 2-aminopyridine with β-ketoesters under acidic conditions, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include various functionalized naphthyridine derivatives, which can be further utilized in different applications .

Comparación Con Compuestos Similares

1,6-Naphthyridine: A closely related compound with similar structural features but different reactivity and applications.

1,5-Naphthyridine: Another related compound with a different nitrogen atom arrangement, leading to distinct chemical properties.

Uniqueness: 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties compared to other naphthyridines .

Actividad Biológica

Overview

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is a nitrogen-containing heterocyclic compound with the molecular formula CHNO. This compound is part of the naphthyridine family and has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its structure consists of a fused ring system that includes two nitrogen atoms, which enhances its potential as a bioactive scaffold.

The primary biological target of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is the nuclear DNA-binding protein poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 plays a crucial role in cellular processes such as DNA repair and programmed cell death. The compound inhibits PARP-1 activity, preventing the depletion of nicotinamide adenine dinucleotide (NAD) and subsequently reducing ATP levels in cells. This inhibition can lead to apoptosis in cancer cells and has implications for cancer therapy.

Antitumor Activity

Research indicates that 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL exhibits promising antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression .

Table 1: Summary of Antitumor Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 18 | PARP-1 inhibition |

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various bacterial strains. Studies suggest it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity makes it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

Several case studies have explored the therapeutic potential of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL:

- Case Study on Cancer Treatment : A recent study evaluated the effects of this compound on breast cancer models. The results indicated a significant reduction in tumor size when administered alongside conventional chemotherapy agents. The study highlighted the potential for this compound to enhance the efficacy of existing treatments by targeting PARP-1 .

- Antimicrobial Application : Another study investigated its use as an antimicrobial agent in wound healing applications. The compound was incorporated into a hydrogel formulation that demonstrated effective bacterial inhibition and promoted healing in infected wounds.

Safety Profile

While promising in terms of biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit significant cytotoxicity towards normal human cells. However, further investigations are necessary to fully understand its safety profile and potential side effects.

Future Directions

The ongoing research into 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL emphasizes its potential in drug development. Future studies will focus on:

- Mechanistic Studies : Further elucidating the pathways affected by PARP-1 inhibition.

- Formulation Development : Exploring various delivery methods to enhance bioavailability.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.

Propiedades

IUPAC Name |

2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLIAWQPRVOLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CNC2=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570334 | |

| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155057-98-0 | |

| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.